molecular formula C23H18Br2N2O3 B11534086 3,4-dibromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol

3,4-dibromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol

Cat. No.: B11534086
M. Wt: 530.2 g/mol
InChI Key: XZFRRGFTDSMCBY-UHFFFAOYSA-N
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Description

3,4-dibromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol is a complex organic compound that features a combination of bromine, methoxy, and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dibromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol typically involves multiple steps:

    Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring, which can be achieved by the condensation of 2-aminophenol with an appropriate aldehyde under acidic conditions.

    Bromination: The next step involves the bromination of the phenol ring. This can be carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst.

    Formation of the Imino Group: The final step involves the formation of the imino group through a condensation reaction between the benzoxazole derivative and an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and phenol groups.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The major product would be the corresponding amine.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: This compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: It can be used as a fluorescent probe in biological imaging.

    Enzyme Inhibition:

Medicine

    Drug Development: Research into its potential as a therapeutic agent for various diseases.

    Antimicrobial Activity: Studies on its effectiveness against bacterial and fungal pathogens.

Industry

    Materials Science: Applications in the development of new materials with unique properties.

    Dye and Pigment Production: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-dibromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dibromo-2-[(E)-{[3-(benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol
  • 3,4-dibromo-2-[(E)-{[3-(5,6-dimethylbenzoxazol-2-yl)phenyl]imino}methyl]-phenol

Uniqueness

  • Structural Features : The presence of both bromine and methoxy groups, along with the benzoxazole ring, makes this compound unique.
  • Reactivity : Its reactivity profile is distinct due to the combination of functional groups.
  • Applications : The diverse range of applications in various fields highlights its versatility.

Properties

Molecular Formula

C23H18Br2N2O3

Molecular Weight

530.2 g/mol

IUPAC Name

3,4-dibromo-2-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C23H18Br2N2O3/c1-12-7-18-19(8-13(12)2)30-23(27-18)14-5-4-6-15(9-14)26-11-16-21(25)17(24)10-20(29-3)22(16)28/h4-11,28H,1-3H3

InChI Key

XZFRRGFTDSMCBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4Br)Br)OC)O

Origin of Product

United States

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